molecular formula C25H27N3O4 B2949747 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 887224-27-3

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide

Cat. No.: B2949747
CAS No.: 887224-27-3
M. Wt: 433.508
InChI Key: GGFDROKANLVFKX-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is an intricate organic compound with potential applications across various scientific domains. The structure includes a benzofuro[3,2-d]pyrimidinyl core, a mesitylacetamide moiety, and a butyl side chain. This compound's unique architecture suggests diverse reactivity and potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide involves multiple steps:

  • Starting Material Preparation: : Preparation of benzofuro[3,2-d]pyrimidine involves condensation reactions of ortho-aminobenzamide with an appropriate diacid.

  • Functional Group Transformations: : Introduction of butyl and mesitylacetamide groups requires multi-step transformations, typically involving protection-deprotection strategies and selective oxidations.

  • Final Assembly: : Coupling reactions under controlled conditions form the final product.

Industrial Production Methods

Scaling up the synthesis may involve optimizing yields and selectivities. Flow chemistry and continuous processing could be employed to maintain consistent quality and efficiency. Solvent choices, catalyst selections, and reaction optimizations would be critical for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents, affecting the butyl side chain or core structure.

  • Reduction: : Uses reducing agents like lithium aluminum hydride for specific functional groups.

  • Substitution: : Exhibits nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, PCC.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, methanol, acetonitrile.

Major Products

  • Oxidation Products: : Corresponding alcohols or carbonyl derivatives.

  • Reduction Products: : Amines or deprotected analogs.

  • Substitution Products: : Varied depending on substituents introduced.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide has potential in:

  • Chemistry: : Functions as an intermediate or catalyst.

  • Biology: : Studied for interaction with biological macromolecules.

  • Medicine: : Explored for therapeutic effects or drug design.

  • Industry: : Utilized in material sciences or as a specialty chemical.

Mechanism of Action

Molecular Targets and Pathways

The mechanism involves binding to specific molecular targets, disrupting or modulating pathways like enzyme inhibition, receptor binding, or DNA interactions. Structural analogs provide insights into mechanistic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl derivatives: .

  • Benzofuro[3,2-d]pyrimidin-1-yl-N-substituted acetamides: .

Uniqueness

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide stands out due to its precise functionalization and potential bioactivity.

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Properties

CAS No.

887224-27-3

Molecular Formula

C25H27N3O4

Molecular Weight

433.508

IUPAC Name

2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H27N3O4/c1-5-6-11-27-24(30)23-22(18-9-7-8-10-19(18)32-23)28(25(27)31)14-20(29)26-21-16(3)12-15(2)13-17(21)4/h7-10,12-13H,5-6,11,14H2,1-4H3,(H,26,29)

InChI Key

GGFDROKANLVFKX-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=C(C=C(C=C4C)C)C

solubility

not available

Origin of Product

United States

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